molecular formula C19H22N2O5S B466406 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide CAS No. 433315-05-0

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No.: B466406
CAS No.: 433315-05-0
M. Wt: 390.5g/mol
InChI Key: LBAAGDURWZCZJU-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.5g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C18_{18}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 362.44 g/mol

The structure features a methoxyphenoxy group and a pyrrolidinylsulfonyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the acetamide linkage followed by sulfonylation to introduce the pyrrolidinyl group. Detailed methodologies can be found in patent literature, which outlines various synthetic approaches and optimization strategies for yield and purity .

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In animal models, certain derivatives have shown significant protection against seizures induced by maximal electroshock (MES) tests, suggesting potential utility in epilepsy management. For instance, derivatives with similar structural motifs have demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg .

Inhibition of Sodium Channels

This compound has been studied for its role as a sodium channel inhibitor. Sodium channels are crucial in the propagation of action potentials in neurons. Compounds with similar structures have been shown to selectively inhibit state-dependent sodium channels, particularly in pathological states where neuronal firing is elevated . This selectivity is essential for minimizing side effects while maintaining therapeutic efficacy.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • COX-2 Inhibition : Some studies suggest that methoxyphenol derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition could contribute to anti-inflammatory effects observed in related compounds .
  • Radical Scavenging Activity : The antioxidant capacity of methoxy-substituted compounds has been evaluated using DPPH radical scavenging assays. These compounds often demonstrate significant radical-scavenging activity, which may play a role in their overall biological profile .

Case Studies

Several studies have reported on the efficacy of related compounds in various biological assays:

  • Anticonvulsant Efficacy : In a study evaluating N-phenyl derivatives, certain compounds showed significant anticonvulsant activity in rodent models, indicating that modifications to the acetamide structure can enhance therapeutic effects .
  • Inflammatory Response Modulation : Research on methoxyphenol derivatives indicated that these compounds could reduce inflammation markers in vitro, supporting their potential use in inflammatory disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Model/System Effect Observed Reference
AnticonvulsantMES test in rodentsSignificant seizure protection
Sodium channel inhibitionNeuronal firing modelsSelective inhibition during hyperactivity
COX-2 inhibitionRAW 264.7 cellsReduced inflammatory markers
Radical scavengingDPPH assayModerate to high scavenging activity

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-6-2-3-7-18(17)26-14-19(22)20-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAAGDURWZCZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.